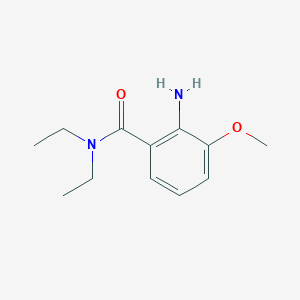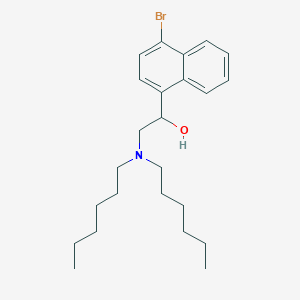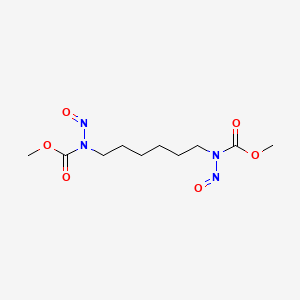
2-Amino-N,N-diethyl-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N-diethyl-3-methoxybenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers. This compound is characterized by the presence of an amino group, two ethyl groups, and a methoxy group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-diethyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with diethylamine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include thionyl chloride, which is used to convert the carboxylic acid to an acyl chloride, followed by reaction with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as copper-based metal-organic frameworks, has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-diethyl-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-Amino-N,N-diethyl-3-hydroxybenzamide.
Scientific Research Applications
2-Amino-N,N-diethyl-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-diethyl-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent.
Etamivan: A respiratory stimulant drug related to nikethamide.
Uniqueness
2-Amino-N,N-diethyl-3-methoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, diethyl groups, and a methoxy group makes it versatile for various applications in research and industry.
Properties
CAS No. |
5081-22-1 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-amino-N,N-diethyl-3-methoxybenzamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)9-7-6-8-10(16-3)11(9)13/h6-8H,4-5,13H2,1-3H3 |
InChI Key |
BIXROOGXQSNYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)

![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)


![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)




![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)



